

Application Notes and Protocols for Assessing 3-O-Methyl-GlcNAc Efficacy

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Compound of Interest

Compound Name: 3-O-Methyl-N-acetyl-D-glucosamine

Cat. No.: B10769968

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For Researchers, Scientists, and Drug Development Professionals

Introduction

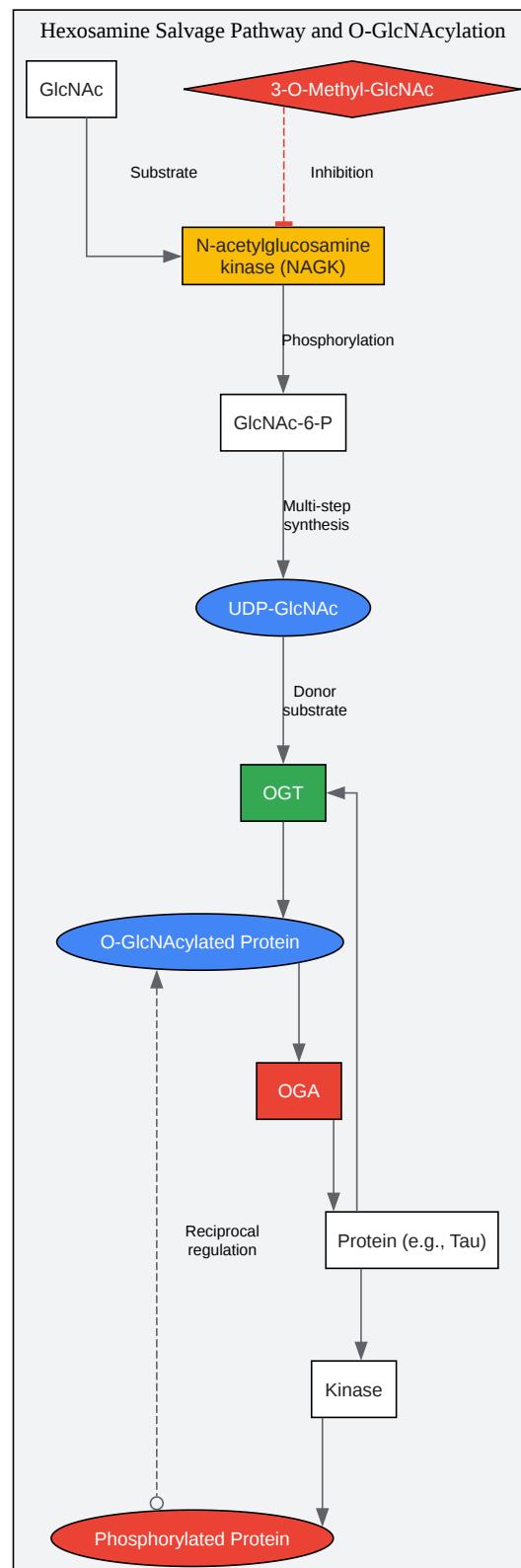
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a competitive inhibitor of N-acetylglucosamine kinase (NAGK). This enzyme plays a crucial role in the hexosamine salvage pathway by phosphorylating N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate, which is subsequently converted to uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the sole donor substrate for O-GlcNAc transferase (OGT), the enzyme responsible for the O-GlcNAcylation of nuclear and cytoplasmic proteins.

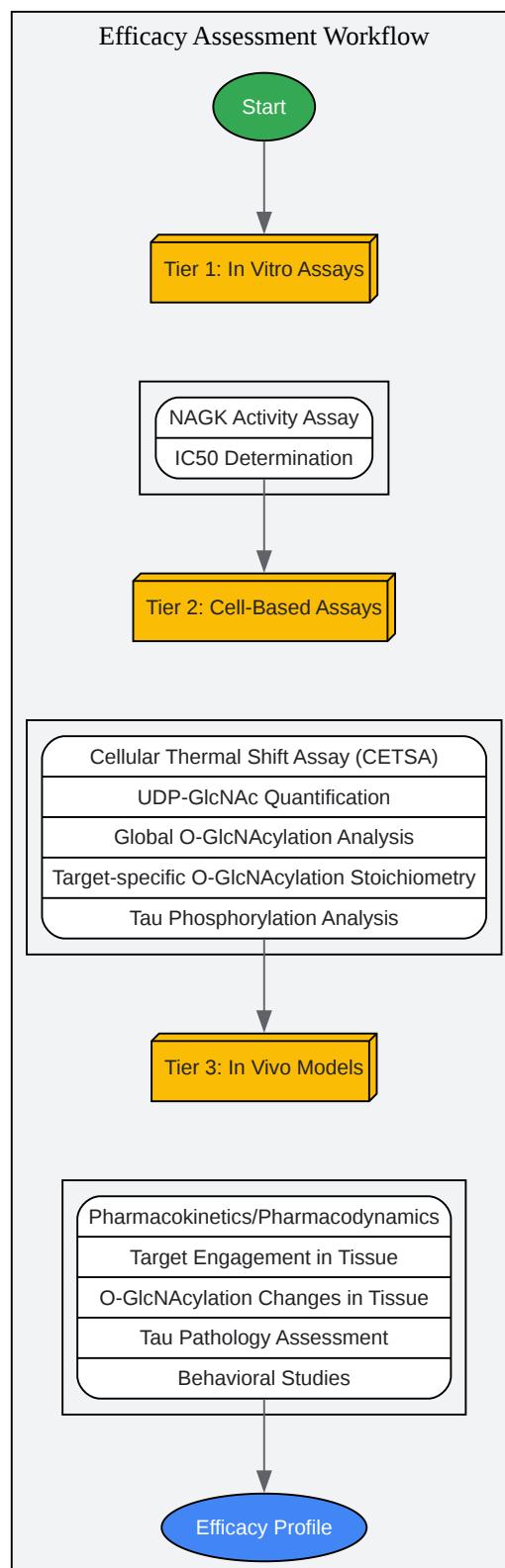
O-GlcNAcylation is a dynamic post-translational modification that, like phosphorylation, regulates a vast array of cellular processes, including transcription, signal transduction, and protein stability. Notably, there is a reciprocal relationship between O-GlcNAcylation and phosphorylation on many proteins, including the microtubule-associated protein tau. Hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. By inhibiting NAGK, 3-O-Methyl-GlcNAc is hypothesized to decrease the cellular pool of UDP-GlcNAc, leading to reduced protein O-GlcNAcylation. This modulation of O-GlcNAcylation dynamics presents a potential therapeutic strategy for diseases where this pathway is dysregulated.

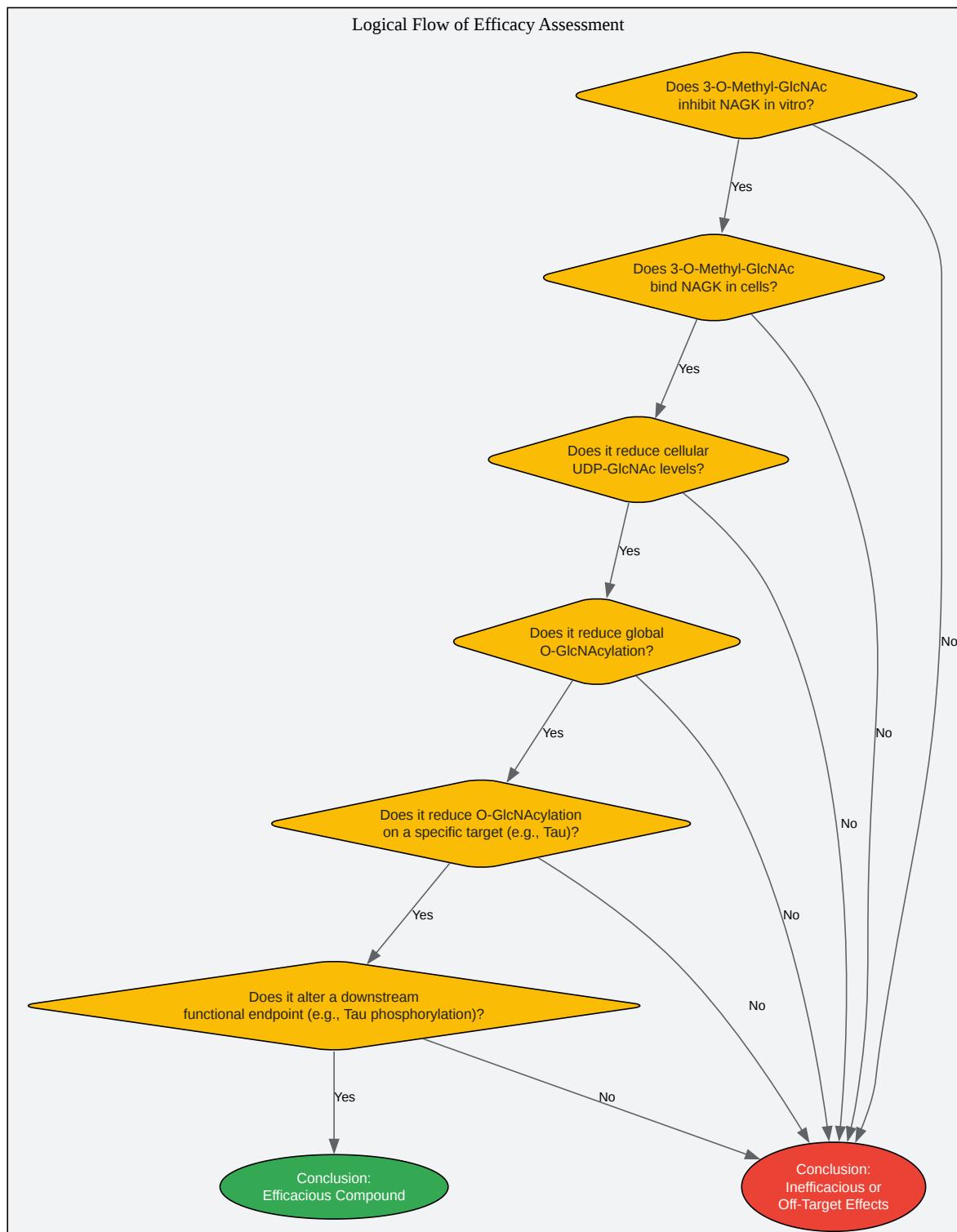
These application notes provide a comprehensive guide to assessing the efficacy of 3-O-Methyl-GlcNAc, from initial in vitro characterization to cell-based assays and in vivo studies.

Signaling Pathway and Mechanism of Action

The efficacy of 3-O-Methyl-GlcNAc is predicated on its ability to inhibit N-acetylglucosamine kinase, thereby reducing the flux of the hexosamine salvage pathway and lowering the cellular concentration of UDP-GlcNAc. This reduction in the substrate for OGT leads to a decrease in the O-GlcNAcylation of target proteins. One of the key therapeutic hypotheses for modulating O-GlcNAcylation is its interplay with tau phosphorylation.





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